3-Amino-N-(isopropylsulfonyl)benzamide
Description
3-Amino-N-(isopropylsulfonyl)benzamide is a benzamide derivative featuring an amino group at the 3-position of the benzene ring and an isopropylsulfonyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
3-amino-N-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)16(14,15)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
VQAISAINGCVIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Sulfonyl vs. Sulfamoyl Groups : The isopropylsulfonyl group in the target compound is more electron-withdrawing than the allylsulfamoyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide. This difference may enhance stability and alter hydrogen-bonding capacity.
- Amino Group Functionalization: The target compound’s free amino group contrasts with derivatives like N-(dihydroisoquinolinyl-hydroxypropyl)benzamide, where the amino group is part of a complex substituent. Such modifications influence solubility and target engagement.
- Synthetic Complexity: The dihydroisoquinoline derivative () requires multi-step synthesis with carbamate protection (71–94% yields), while simpler analogs like the allylsulfamoyl compound () emphasize crystallography and computational modeling.
Intermolecular Interactions and Computational Insights
- 2-(N-Allylsulfamoyl)-N-propylbenzamide : Hirshfeld surface analysis revealed C–H···O and N–H···O hydrogen bonds dominating crystal packing. DFT calculations (B3LYP/6-311G(d,p)) showed a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity.
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